Research pain point: Pan-HDAC inhibitors cause confounding nuclear histone acetylation and off-target cytotoxicity. Bufexamac (CAS 2438-72-4) solves this as a selective Class IIb HDAC6/10 inhibitor (tubulin hyperacetylation IC50=2.9 µM) and LTA4H dual inhibitor (IC50 ~15.86 µM), enabling precise study of cytoplasmic deacetylase networks without Class I HDAC perturbation. • Verified selectivity for chemoproteomic profiling; no nuclear histone acetylation at active concentrations. • Formulated for optimal in vitro use: soluble in DMSO (30 mg/mL). Reliable supply with fast global delivery.
Bufexamac (CAS 2438-72-4) is a hydroxamic acid derivative traditionally classified as a non-steroidal anti-inflammatory drug (NSAID) but currently procured primarily as a specialized biochemical tool. Unlike standard cyclooxygenase (COX) inhibitors, bufexamac functions as a selective Class IIb histone deacetylase (HDAC6 and HDAC10) inhibitor and a leukotriene A4 hydrolase (LTA4H) dual inhibitor . For laboratory procurement, its value lies in its structural divergence from pan-HDAC inhibitors like vorinostat (SAHA), offering targeted hyperacetylation of cytoplasmic substrates such as tubulin without significantly altering Class I HDAC-mediated nuclear histone acetylation . It exhibits robust solubility in DMSO (up to 30 mg/mL) and DMF, facilitating reliable formulation for in vitro screening and chemoproteomic profiling .
Substituting bufexamac with standard NSAIDs (e.g., diclofenac or ibuprofen) or general pan-HDAC inhibitors (e.g., trichostatin A) fundamentally compromises assay specificity . Standard NSAIDs lack the hydroxamic acid zinc-binding group required to chelate the catalytic zinc ion in the HDAC active site, rendering them inactive against HDAC6/10 . Conversely, broad-spectrum hydroxamates like SAHA indiscriminately inhibit Class I HDACs (HDAC1/2/3), leading to off-target epigenetic modifications and confounding cytotoxicity in cell-based models [1]. Bufexamac’s specific topological fit allows it to selectively inhibit HDAC6 and HDAC10 while simultaneously inhibiting LTA4H, a dual-action profile that cannot be replicated by mixing a generic COX inhibitor with a selective HDAC6 inhibitor due to differing pharmacokinetic and cell-penetration dynamics[REFS-2, REFS-4].
Bufexamac demonstrates pronounced selectivity for Class IIb HDACs. Chemoproteomic profiling and binding assays reveal dissociation constants (Kd) of 0.53 µM for HDAC6 and 0.22 µM for HDAC10 . In contrast, it exhibits negligible activity against Class I HDACs at comparable concentrations. This selectivity translates to the hyperacetylation of the HDAC6 substrate alpha-tubulin (IC50 = 2.9 µM) without increasing the acetylation of Class I substrates such as histones H3K5 or H3K9/K14, a critical differentiation from pan-HDAC inhibitors.
| Evidence Dimension | Enzyme Binding Affinity (Kd) and Substrate Acetylation (IC50) |
| Target Compound Data | HDAC6 Kd = 0.53 µM; Tubulin hyperacetylation IC50 = 2.9 µM |
| Comparator Or Baseline | SAHA / Class I HDACs (Histone acetylation induced at low µM) |
| Quantified Difference | Bufexamac induces tubulin acetylation without altering H3K5/H3K9 acetylation, unlike SAHA. |
| Conditions | In vitro binding assays and cell-based substrate acetylation profiling |
Ensures researchers can isolate cytoplasmic HDAC6/10 activity without triggering confounding nuclear epigenetic transcription changes caused by Class I inhibition.
Beyond HDAC inhibition, bufexamac acts as a direct inhibitor of LTA4H, an enzyme critical for the biosynthesis of the chemoattractant leukotriene B4 (LTB4) . In vitro enzymatic assays demonstrate that bufexamac inhibits LTA4H epoxide hydrolase activity with an IC50 of 15.86 µM and aminopeptidase activity with an IC50 of 11.59 µM . This effectively suppresses LTB4 production in stimulated neutrophils (IC50 = 12.91 µM). Crucially, it leaves other arachidonic acid pathway enzymes, such as cPLA2α, 5-LOX, 12-LOX, and 15-LOX, largely unperturbed, distinguishing it from broad-spectrum lipoxygenase inhibitors [1].
| Evidence Dimension | LTA4H vs. LOX/cPLA2α Inhibition (IC50) |
| Target Compound Data | LTA4H Epoxide Hydrolase IC50 = 15.86 µM; Aminopeptidase IC50 = 11.59 µM |
| Comparator Or Baseline | 5-LOX / 12-LOX / 15-LOX (Baseline: Unperturbed / No significant inhibition) |
| Quantified Difference | Selective block of LTA4H with minimal effect on upstream cPLA2α or parallel LOX pathways. |
| Conditions | In vitro enzymatic activity assays and neutrophil LTB4 biosynthesis models |
Allows precise isolation of the LTA4H/LTB4 signaling axis in inflammatory models without disrupting broader arachidonic acid metabolism.
For reliable assay reproducibility, bufexamac requires specific solvent handling due to its sparing solubility in aqueous buffers . It achieves quantitative dissolution in anhydrous DMSO (up to 30 mg/mL) and DMF (30 mg/mL). For complex cell culture models, stable clear solutions can be formulated using co-solvents, such as a 2.5 mg/mL solution achieved using a vehicle of 10% DMSO and 90% corn oil, or 10% DMSO with 90% (20% SBE-β-CD in saline) . This defined solubility profile prevents the precipitation artifacts often seen when generic NSAIDs are improperly substituted into lipophilic screening libraries .
| Evidence Dimension | Solubility and Formulation Stability |
| Target Compound Data | 30 mg/mL in DMSO; ≥ 2.5 mg/mL clear solution in 10% DMSO / 90% Corn Oil |
| Comparator Or Baseline | Aqueous buffers (Sparingly soluble / <0.5 mg/mL) |
| Quantified Difference | Over 60-fold increase in solubility using DMSO-based stock solutions compared to direct aqueous dissolution. |
| Conditions | Standard laboratory formulation at room temperature |
Prevents false negatives in high-throughput screening caused by compound precipitation in aqueous assay media.
Because bufexamac selectively binds Class IIb HDACs (HDAC6/10) without disrupting Class I complexes, it is an ideal probe for chemoproteomic assays to deconvolute protein complexes in biological space [1]. It serves as a negative control for Class I HDAC binding or a positive control for isolating cytoplasmic deacetylase networks.
Bufexamac's ability to induce alpha-tubulin hyperacetylation (IC50 = 2.9 µM) without altering histone acetylation makes it a preferred reagent for studying microtubule stability and cell motility, avoiding the confounding transcriptional toxicity associated with pan-HDAC inhibitors like SAHA .
In models of acute lung injury or neutrophil chemotaxis, bufexamac is utilized to selectively block LTA4H (IC50 ~15.86 µM) and subsequent LTB4 biosynthesis[2]. Its lack of activity against 5-LOX and cPLA2α allows researchers to pinpoint the specific role of the LTA4H epoxide hydrolase and aminopeptidase functions in immune cell recruitment [2].
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